N-benzyl-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide
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Overview
Description
N-benzyl-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide is a complex organic compound with a unique structure that combines benzyl, ethoxyphenyl, and methylsulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of the Benzyl Group: This step involves the reaction of benzyl chloride with a suitable nucleophile to form the benzyl intermediate.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced through a Friedel-Crafts alkylation reaction, where ethoxybenzene reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Addition of the Methylsulfonyl Group: The methylsulfonyl group is added via a sulfonation reaction, where a sulfonyl chloride reacts with the intermediate compound.
Final Coupling: The final step involves coupling the intermediate compounds to form this compound under specific reaction conditions, such as temperature and pH control.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-benzyl-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide
- N-benzyl-N~2~-(4-ethoxyphenyl)-N~2~-(ethylsulfonyl)alaninamide
- N-benzyl-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
Uniqueness
N-benzyl-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications and distinguishes it from similar compounds.
Properties
Molecular Formula |
C19H24N2O4S |
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Molecular Weight |
376.5 g/mol |
IUPAC Name |
N-benzyl-2-(4-ethoxy-N-methylsulfonylanilino)propanamide |
InChI |
InChI=1S/C19H24N2O4S/c1-4-25-18-12-10-17(11-13-18)21(26(3,23)24)15(2)19(22)20-14-16-8-6-5-7-9-16/h5-13,15H,4,14H2,1-3H3,(H,20,22) |
InChI Key |
OCNYVHVHNRAMMF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C(C)C(=O)NCC2=CC=CC=C2)S(=O)(=O)C |
Origin of Product |
United States |
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